2-methylfuran-3,4-dicarboxylic Acid

Catalog No.
S800148
CAS No.
54576-44-2
M.F
C7H6O5
M. Wt
170.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methylfuran-3,4-dicarboxylic Acid

CAS Number

54576-44-2

Product Name

2-methylfuran-3,4-dicarboxylic Acid

IUPAC Name

2-methylfuran-3,4-dicarboxylic acid

Molecular Formula

C7H6O5

Molecular Weight

170.12 g/mol

InChI

InChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11)

InChI Key

DMVWTHJBGHANLQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CO1)C(=O)O)C(=O)O

Canonical SMILES

CC1=C(C(=CO1)C(=O)O)C(=O)O
  • Organic synthesis

    The presence of two carboxylic acid groups and a furan ring suggests potential uses as a building block in organic synthesis. Carboxylic acids are versatile functional groups that can undergo various reactions to form complex molecules. The furan ring, a five-membered aromatic ring with oxygen, can also participate in various reactions .

  • Medicinal chemistry

    The furan ring structure is present in some bioactive molecules with medicinal properties . 2-methylfuran-3,4-dicarboxylic acid could be a starting point for the development of new drugs, although further research is needed to verify this.

  • Material science

    Dicarboxylic acids can be used as building blocks for polymers. The specific properties of 2-methylfuran-3,4-dicarboxylic acid as a monomer in polymer synthesis would require investigation.

2-Methylfuran-3,4-dicarboxylic acid is an organic compound with the molecular formula C7H6O5 and a CAS number of 54576-44-2. It is a derivative of furan, characterized by two carboxylic acid groups located at the 3 and 4 positions relative to the methyl group on the furan ring. This compound exhibits a unique structure that contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

The chemical reactivity of 2-methylfuran-3,4-dicarboxylic acid is influenced by its functional groups. It can participate in several types of reactions:

  • Decarboxylation: Under certain conditions, the carboxylic acid groups can be removed, leading to the formation of derivatives such as methylfuran.
  • Esterification: The carboxylic acids can react with alcohols to form esters, which are often more stable and useful in various applications.
  • Diels-Alder Reactions: The compound can act as a diene in Diels-Alder reactions due to the presence of double bonds in the furan ring, facilitating the formation of larger cyclic compounds .

Research indicates that 2-methylfuran-3,4-dicarboxylic acid may possess biological activities that warrant further investigation. Its structural similarity to other biologically active compounds suggests potential roles in pharmacology. For instance, some studies have hinted at its anti-inflammatory properties and possible effects on metabolic pathways, although comprehensive biological evaluations are still needed to fully understand its pharmacodynamics and pharmacokinetics .

Several methods exist for synthesizing 2-methylfuran-3,4-dicarboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the furan ring followed by functionalization to introduce carboxylic acid groups.
  • Oxidative Methods: Oxidation of suitable furan derivatives can lead to the formation of dicarboxylic acids.
  • Hydrolysis: The hydrolysis of dimethyl esters derived from 2-methylfuran can also produce the desired dicarboxylic acid .

2-Methylfuran-3,4-dicarboxylic acid has potential applications across various domains:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its unique structure may contribute to novel drug formulations or act as a lead compound in drug discovery.
  • Material Science: The compound may be explored for use in polymer synthesis or as a building block for bio-based materials .

Interaction studies involving 2-methylfuran-3,4-dicarboxylic acid focus on its behavior in biological systems and its interactions with other molecules. Preliminary studies suggest that it may interact with enzymes or receptors involved in metabolic pathways, but detailed mechanistic studies are required to elucidate these interactions fully .

Several compounds share structural similarities with 2-methylfuran-3,4-dicarboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Fumaric AcidC4H4O4A simple dicarboxylic acid used in food and pharmaceuticals.
Maleic AcidC4H4O4An isomer of fumaric acid; used in resins and coatings.
2-MethylfuranC5H6OA simpler furan derivative; used as a solvent and fuel additive.

Uniqueness: What sets 2-methylfuran-3,4-dicarboxylic acid apart from these compounds is its dual carboxylic acid functionality combined with a methyl-substituted furan ring, which may enhance its reactivity and potential applications compared to simpler derivatives like fumaric or maleic acids .

2-Methylfuran-3,4-dicarboxylic acid is an organic compound with the molecular formula C7H6O5 and a molecular weight of 170.12 g/mol [1]. The compound is characterized by a five-membered furan ring containing four carbon atoms and one oxygen atom, with two carboxylic acid groups positioned at the 3 and 4 positions relative to the methyl group on the furan ring . The molecular structure can be represented by the SMILES notation CC1=C(C(=CO1)C(=O)O)C(=O)O and the InChI identifier InChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11) [1].

The electronic configuration of 2-methylfuran-3,4-dicarboxylic acid exhibits characteristics typical of furan derivatives, where the furan ring demonstrates aromatic behavior through delocalized π-electron systems [3]. Computational chemistry calculations reveal that the compound has a topological polar surface area of 87.7 Ų, indicating significant polar character due to the presence of multiple oxygen-containing functional groups [1]. The XLogP3-AA value of 0.4 suggests moderate lipophilicity, while the hydrogen bond donor count of 2 and acceptor count of 5 reflect the compound's capacity for hydrogen bonding interactions [1].

Table 1: Molecular Properties of 2-Methylfuran-3,4-dicarboxylic Acid

PropertyValueReference
Molecular FormulaC7H6O5 [1]
Molecular Weight170.12 g/mol [1]
CAS Number54576-44-2 [1]
Heavy Atom Count12 [1]
Rotatable Bond Count2 [1]
Complexity212 [1]
Exact Mass170.02152329 Da [1]

The furan ring structure contributes to the compound's unique electronic properties, with the oxygen heteroatom providing lone pair electrons that participate in the aromatic π-system [3]. Density Functional Theory calculations on furan derivatives have demonstrated that the presence of substituents at positions 3 and 4 significantly influences the electronic distribution and molecular orbital energies [4]. The carboxylic acid groups introduce electron-withdrawing effects that stabilize the π-electron system while simultaneously providing sites for intermolecular interactions [4].

Crystallographic Analysis and Conformational Dynamics

The crystallographic properties of 2-methylfuran-3,4-dicarboxylic acid reflect the structural organization typical of substituted furan derivatives. Studies on related furan compounds have shown that the furan ring maintains planarity in most crystal structures, with minimal deviation from coplanarity [5] [6]. The presence of two carboxylic acid groups at positions 3 and 4 creates opportunities for extensive hydrogen bonding networks in the solid state [7].

Crystal structure analyses of similar furan derivatives indicate that carboxylic acid-substituted furans typically adopt conformations that maximize intermolecular hydrogen bonding while minimizing steric hindrance [8] [7]. The dihedral angles between the furan ring and the carboxyl groups are influenced by both intramolecular strain and intermolecular packing forces [6]. In compounds with multiple carboxylic acid substituents, the molecular packing often exhibits chain-like or layered arrangements stabilized by carboxylic acid dimers [7].

The conformational dynamics of 2-methylfuran-3,4-dicarboxylic acid are governed by the rotation around the C-COOH bonds, with rotational barriers typical of aromatic carboxylic acids [4]. Computational studies on furan derivatives have demonstrated that the energy barriers for rotation around these bonds are influenced by the electronic nature of the furan ring and the steric interactions between neighboring substituents [4]. The methyl group at position 2 provides additional conformational constraints that influence the overall molecular geometry [4].

Thermochemical Properties

Melting and Boiling Points

The thermochemical properties of 2-methylfuran-3,4-dicarboxylic acid reflect the influence of intermolecular hydrogen bonding and molecular structure on phase transition temperatures. The compound exhibits a melting point of 231°C, with experimental data indicating a range of 217-244°C [9]. This relatively high melting point is characteristic of dicarboxylic acids, where extensive hydrogen bonding networks contribute to crystal stability [9].

The boiling point of 2-methylfuran-3,4-dicarboxylic acid is reported as 357.7°C at 760 mmHg [10]. This elevated boiling point reflects the significant intermolecular forces present in the liquid phase, primarily hydrogen bonding between carboxylic acid groups [10]. The flash point is documented at 170.2°C, indicating the temperature at which the compound can form an ignitable vapor-air mixture [10].

Table 2: Thermal Properties of 2-Methylfuran-3,4-dicarboxylic Acid

PropertyValueReference
Melting Point231°C (range: 217-244°C) [9]
Boiling Point357.7°C at 760 mmHg [10]
Flash Point170.2°C [10]
Vapor Pressure9.71E-06 mmHg at 25°C [10]

Thermochemical studies on furancarboxylic acids have demonstrated that the relative stabilities and thermal properties are influenced by the position and number of carboxyl substituents [11]. The presence of the methyl group at position 2 provides additional thermal stability compared to unsubstituted furan dicarboxylic acids, as electron-donating groups generally increase the thermal decomposition temperature [11].

Solubility and Partition Coefficients

The solubility characteristics of 2-methylfuran-3,4-dicarboxylic acid are governed by the balance between polar carboxylic acid groups and the less polar furan ring system. The compound's water solubility is enhanced by the presence of two carboxylic acid groups, which can form hydrogen bonds with water molecules [12]. The XLogP3-AA value of 0.4 indicates moderate lipophilicity, suggesting balanced solubility in both polar and moderately nonpolar solvents [1].

Partition coefficient studies on related dicarboxylic acids have shown that compounds with similar structures exhibit partition behavior consistent with their hydrogen bonding capacity [13]. The topological polar surface area of 87.7 Ų suggests significant interaction with polar solvents [1]. The presence of the furan ring contributes to some organic solvent solubility, while the carboxylic acid groups dominate the aqueous solubility profile [12].

The solubility in common organic solvents is expected to vary with the solvent's hydrogen bonding capacity and polarity [12]. Alcohols and other protic solvents typically provide good solubility for carboxylic acid-containing compounds due to hydrogen bonding interactions [12]. The partition coefficients between aqueous and organic phases reflect the compound's amphiphilic character, with the hydrophilic carboxylic acid groups favoring the aqueous phase and the furan ring contributing to organic phase affinity [13].

Spectroscopic Profiles

Infrared and Raman Spectral Signatures

The infrared spectroscopic profile of 2-methylfuran-3,4-dicarboxylic acid exhibits characteristic absorption bands that reflect its functional group composition and molecular structure. The carbonyl stretching vibrations of the carboxylic acid groups appear in the region of 1700-1725 cm⁻¹, consistent with the typical range for aromatic carboxylic acids [14] [15]. The broad absorption band in the 3200-3400 cm⁻¹ region corresponds to the hydroxyl stretching vibrations of the carboxylic acid groups, often appearing as a broad envelope due to hydrogen bonding [14] [15].

The furan ring vibrations contribute characteristic bands in the fingerprint region, with C=C stretching modes appearing between 1450-1600 cm⁻¹ [15]. The aromatic C-H stretching vibrations are observed in the 3010-3040 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group appears in the 2840-2980 cm⁻¹ range [15]. The C-O stretching vibrations, including both the furan ring C-O and the carboxylic acid C-O bonds, contribute to the complex absorption pattern in the 1060-1410 cm⁻¹ region [15].

Raman spectroscopic studies of related furan derivatives have shown that the vibrational modes are sensitive to the substitution pattern and electronic environment of the furan ring [16] [17]. The Raman spectrum typically exhibits enhanced scattering from ring breathing modes and C=C stretching vibrations due to the aromatic character of the furan system [17]. The carboxylic acid groups contribute characteristic bands that are distinct from ester or amide derivatives [16].

Nuclear Magnetic Resonance Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-methylfuran-3,4-dicarboxylic acid through characteristic chemical shifts and coupling patterns. Proton Nuclear Magnetic Resonance spectra of furan derivatives typically show the furan ring proton as a distinctive singlet in the aromatic region around 6-8 ppm [18] [19]. The methyl group protons appear as a singlet in the aliphatic region, typically around 2-3 ppm, with the exact chemical shift influenced by the electronic environment of the furan ring [19] [20].

The carboxylic acid protons exhibit characteristic downfield chemical shifts, often appearing as broad signals around 10-13 ppm due to rapid exchange with solvent or intermolecular hydrogen bonding [19] [20]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework, with the carboxyl carbon atoms appearing in the characteristic downfield region around 160-180 ppm [19] [20].

Studies on substituted furan derivatives have demonstrated that the chemical shifts are sensitive to the electronic effects of substituents [4]. The presence of electron-withdrawing carboxylic acid groups influences the chemical shifts of both the furan ring carbons and the methyl group carbons [20]. Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, provide detailed assignments of carbon-hydrogen connectivities [18] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-methylfuran-3,4-dicarboxylic acid reveals characteristic fragmentation patterns that reflect the stability and bonding within the molecular structure. The molecular ion peak appears at m/z 170, corresponding to the exact molecular mass of 170.02152329 Da [1]. The base peak and major fragment ions provide insight into the preferred fragmentation pathways under electron impact conditions [21] [22].

Dicarboxylic acids typically undergo fragmentation through loss of carboxyl groups, either as COOH radicals (M-45) or as CO₂ molecules (M-44) [21] [22]. For 2-methylfuran-3,4-dicarboxylic acid, the sequential loss of carboxylic acid functionalities would produce fragments at m/z 125 (M-45) and m/z 81 (M-89, loss of both COOH groups) [22]. The furan ring system contributes to fragment stability through its aromatic character [22].

Additional fragmentation pathways include the loss of the methyl group to produce m/z 155 (M-15), followed by further decomposition of the carboxylic acid substituents [21]. The fragmentation pattern analysis supports structural identification and provides information about the relative stabilities of different molecular regions [22]. Mass spectrometric studies of related furan derivatives have shown that the furan ring often remains intact during initial fragmentation steps, with substituent groups being preferentially lost [21] [22].

Table 3: Characteristic Mass Spectral Fragmentation

Fragment Ion (m/z)LossAssignment
170-Molecular ion [M]⁺
15515[M-CH₃]⁺
12545[M-COOH]⁺
8189[M-2COOH]⁺

XLogP3

0.4

Wikipedia

2-methylfuran-3,4-dicarboxylic Acid

Dates

Last modified: 08-15-2023

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